molecular formula C17H15ClN4OS B6486135 N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide CAS No. 6182-51-0

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide

Cat. No.: B6486135
CAS No.: 6182-51-0
M. Wt: 358.8 g/mol
InChI Key: YMNWLNCXIFLASC-UHFFFAOYSA-N
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Description

N-{[4-(2-Chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide (CAS 6182-51-0) is a synthetic organic compound featuring a 1,2,4-triazole-3-thione core substituted with a 2-chlorophenyl ring and a methylbenzamide group . This molecular architecture is of significant interest in medicinal and agrochemical research, as the 1,2,4-triazole scaffold is a privileged structure known for diverse biological activities . While specific pharmacological data for this compound is limited in public literature, structurally related 1,2,4-triazole derivatives have been extensively investigated and demonstrate a broad spectrum of bioactive properties. These include potent antimicrobial , anti-inflammatory , and anticonvulsant effects . In anticonvulsant research, certain triazole-based compounds have been shown to act via the GABAergic system, potentially by binding to the benzodiazepine site of the GABAA receptor and increasing GABA content in the brain . Furthermore, triazole-thione derivatives serve as key intermediates in the development of fungicidal agents . The presence of multiple hydrogen bond donors and acceptors in its structure facilitates potential interactions with biological targets, a feature stabilized in the solid state by intermolecular N-H...O, N-H...S, and N-H...N hydrogen bonds, as observed in closely related crystal structures . This product is intended for research and development purposes in chemical and pharmacological laboratories. For Research Use Only. Not for use in human or veterinary diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-11-6-8-12(9-7-11)16(23)19-10-15-20-21-17(24)22(15)14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNWLNCXIFLASC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70411588
Record name F0475-0473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6182-51-0
Record name F0475-0473
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70411588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide is a compound of significant interest due to its potential biological activities. This article will explore its synthesis, structural characteristics, and biological evaluations based on available research findings.

Synthesis and Structural Characteristics

The compound was synthesized through a reaction involving 3-(2-chlorophenyl)-1-(4-methylphenyl)-2-propen-1-one and 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol. The reaction was monitored using thin-layer chromatography (TLC), yielding a colorless solid product with a 75% yield. The crystal structure analysis revealed that the triazole ring forms various dihedral angles with the attached benzene rings, indicating a complex three-dimensional arrangement that may influence its biological interactions .

Antimicrobial Properties

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial activity. In vitro assays demonstrated that this compound showed significant inhibition against various bacterial strains. The mechanism of action appears to involve disruption of cellular processes in bacteria, which is characteristic of many triazole derivatives .

Anticancer Activity

In silico studies have suggested that this compound may possess anticancer properties. Virtual screening techniques indicated potential interactions with key proteins involved in cancer cell proliferation. Specifically, the compound's structure allows it to bind effectively to targets associated with tumor growth and metastasis. Further experimental validation is needed to confirm these findings in vivo .

Acetylcholinesterase Inhibition

The compound has also been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Preliminary results suggest that it may display moderate inhibitory activity against AChE, potentially contributing to increased acetylcholine levels in the brain and improving cognitive function. This aligns with the pharmacological profile of other triazole derivatives known for their neuroprotective effects .

Case Studies and Experimental Findings

Several studies have focused on the biological evaluation of similar triazole-containing compounds:

  • Antimicrobial Activity : A series of related compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the chemical structure significantly influenced antimicrobial potency.
    CompoundBacterial StrainInhibition Zone (mm)
    AE. coli15
    BS. aureus20
    CP. aeruginosa18
  • Inhibition of AChE : Compounds similar in structure to this compound were assessed for AChE inhibition.
    CompoundIC50 Value (µM)
    D5.0
    E7.2
    Target Compound6.0

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds featuring a triazole ring often exhibit significant antimicrobial properties. The presence of the 2-chlorophenyl and sulfanylidene groups enhances the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways. Studies have shown that derivatives of triazoles can be effective against various bacterial strains and fungi, making them potential candidates for new antibiotic formulations.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro. For instance, studies suggest that modifications to the triazole structure can lead to increased cytotoxicity against specific cancer cell lines, highlighting its potential as a scaffold for developing novel anticancer agents.

Anti-inflammatory Effects

The compound's structural features may also contribute to its anti-inflammatory properties. Research has demonstrated that certain triazole derivatives can inhibit pro-inflammatory cytokines, suggesting a mechanism through which this compound could be utilized in treating inflammatory diseases.

Fungicides

Given the antifungal properties associated with triazole compounds, N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide may serve as an effective fungicide. Its ability to inhibit fungal growth can be explored for protecting crops from diseases caused by various fungal pathogens.

Herbicides

The unique chemical structure of this compound could also lend itself to herbicidal applications. Research into similar compounds has shown potential for selective herbicidal activity against certain weed species while minimizing damage to crops.

Polymer Chemistry

The incorporation of triazole-based compounds into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. This compound could potentially be used to synthesize new materials with tailored functionalities for specific applications in coatings or composites.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus
Anticancer PropertiesInhibition of proliferation in MCF-7 breast cancer cells
Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro
Agricultural Use (Fungicide)Effective against Fusarium species in controlled studies

Chemical Reactions Analysis

Reactive Sites and Functional Groups

The compound’s reactivity is governed by four key regions:

  • Benzamide carbonyl : Susceptible to nucleophilic attack.

  • Sulfanylidene (C=S) group : Participates in redox and substitution reactions.

  • Triazole ring : Engages in cycloaddition and hydrogen-bonding interactions.

  • Chlorophenyl substituent : Influences electronic effects and steric interactions.

Nucleophilic Substitution Reactions

The sulfanylidene group undergoes nucleophilic substitution with amines and thiols. For example:

Reaction Conditions Product Yield Source
Reaction with methylamineEtOH, reflux, 12 hS→NH substitution78%
Reaction with benzylthiolDMF, 80°C, 6 hThioether derivative65%

This reactivity aligns with studies on analogous triazole-thiones, where sulfur’s electronegativity facilitates nucleophilic displacement.

Oxidation Reactions

The sulfanylidene group oxidizes to sulfonic acid derivatives under strong oxidizing conditions:

Oxidizing Agent Conditions Product Application
H<sub>2</sub>O<sub>2</sub>/AcOHRT, 4 hSulfonic acidEnhanced solubility for drug formulation
KMnO<sub>4</sub> (acidic)60°C, 2 hSulfone derivativeAntimicrobial studies

Condensation and Cyclization

The triazole ring participates in acid-catalyzed condensation with aldehydes or ketones to form fused heterocycles. For instance:

  • Condensation with 4-formylsydnone yields imidazo-triazole hybrids (Fig. 1), confirmed via single-crystal X-ray analysis .

  • Cyclization with 2-chloro-4,5-dihydro-1H-imidazole produces bioactive imidazo[2,1-c] triazol derivatives .

Derivatization via Amide and Sulfonamide Formation

The benzamide’s carbonyl reacts with amines or sulfonyl chlorides to generate derivatives with enhanced bioactivity:

Table 1: Derivatives and Their Activities

Derivative Reagent Biological Activity (IC<sub>50</sub>) Source
4-Chloro-N-(triazolyl)benzamide4-chlorobenzoyl chloride2.38 µM (SISO cancer cells)
Biphenyl-sulfonamide derivative[1,1′-biphenyl]-4-sulfonyl chloride3.77 µM (RT-112 cancer cells)
Urea derivativePhenyl isocyanateModerate antifungal activity

Catalytic Reactions

Palladium-catalyzed cross-coupling reactions modify the chlorophenyl group:

  • Suzuki coupling with aryl boronic acids introduces biaryl motifs, improving pharmacokinetic properties.

  • Buchwald-Hartwig amination replaces chlorine with amines for targeted drug design.

Biological Implications

Derivatives exhibit promising antimicrobial and anticancer activities, particularly sulfonamide and urea analogs . For example, the biphenyl-sulfonamide derivative shows IC<sub>50</sub> values comparable to cisplatin against cervical and bladder cancers .

Analytical Characterization

Reaction products are confirmed via:

  • NMR spectroscopy : Distinct shifts for NH (δ 10.2–12.1 ppm) and C=O (δ 165–170 ppm) .

  • X-ray crystallography : Confirms planar triazole-thione rings and hydrogen-bonding networks .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

  • 2-Chlorophenyl vs. However, the amino group in facilitates stronger hydrogen bonding (N–H⋯S and N–H⋯O interactions), influencing crystal packing and solubility .
  • Sulfanylidene (–S) vs. Sulfanyl (–S–) Groups : The sulfanylidene group in the target compound participates in hydrogen bonding (C=S⋯H–N), whereas sulfanyl (–S–) groups in form weaker van der Waals interactions, affecting thermal stability and solubility .
  • 4-Methylbenzamide vs. Trimethoxyphenyl : The 4-methylbenzamide moiety in the target compound offers moderate electron-withdrawing effects, whereas the 3,4,5-trimethoxyphenyl group in provides electron-donating methoxy groups, enhancing π-π stacking and antimicrobial activity .

Crystallographic Insights

  • Hydrogen Bonding Networks: The target compound forms a 2D hydrogen-bonded network via N–H⋯S and C=O⋯H–N interactions , whereas the amino derivative in exhibits a 3D network with additional N–H⋯N bonds .
  • Packing Efficiency: The orthorhombic system of (data-to-parameter ratio = 18.9) suggests higher structural complexity compared to the monoclinic target compound (ratio = 19.8) .

Preparation Methods

Synthesis of 4-(2-Chlorophenyl)-1,2,4-Triazole-5-Thione

The triazole core is synthesized via cyclocondensation of thiocarbazide derivatives. A representative protocol involves:

  • Reaction of 2-chlorophenylhydrazine with carbon disulfide in alkaline ethanol to form 1-(2-chlorophenyl)-2-thiocarbazide.

  • Cyclization with formic acid under reflux to yield 4-(2-chlorophenyl)-1,2,4-triazole-5-thione.

Table 1: Reaction Conditions for Triazole Core Synthesis

StepReagentsTemperatureTimeYield
1CS₂, NaOH, EtOH0–5°C2 h85%
2HCOOH, Δ100°C6 h78%

Alkylation with 4-Methylbenzamide

The triazole-thione undergoes alkylation using chloromethyl-4-methylbenzamide. This step requires anhydrous conditions to prevent hydrolysis:

  • Generation of chloromethyl-4-methylbenzamide via treatment of 4-methylbenzoyl chloride with chloromethylamine.

  • Nucleophilic substitution between the triazole-thione and chloromethyl intermediate in dimethylformamide (DMF) with K₂CO₃ as base.

Table 2: Alkylation Optimization Parameters

ParameterOptimal ValueEffect on Yield
SolventDMFMaximizes solubility
BaseK₂CO₃90% conversion
Temperature80°CPrevents side reactions
Time12 hCompletes substitution

Optimization of Reaction Conditions

Catalytic Efficiency

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves alkylation yields by 15–20%. Alternative bases like triethylamine reduce side-product formation but require stricter moisture control.

Solvent Screening

Polar aprotic solvents (DMF, DMSO) outperform THF or acetonitrile due to better dissolution of the triazole intermediate. DMF achieves a 92% isolated yield compared to 68% in THF.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.85 (d, J = 8.0 Hz, 2H, benzamide), 7.45–7.30 (m, 4H, chlorophenyl), 4.65 (s, 2H, CH₂), 2.40 (s, 3H, CH₃).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 3200 cm⁻¹ (N-H).

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) shows ≥98% purity. Residual solvents (DMF) are <0.1% by GC-MS.

Comparative Analysis with Analogues

Table 3: Yield Comparison with Structural Analogues

CompoundAlkylation YieldPurity
4-Methylbenzamide derivative90%98%
4-Fluorobenzamide analogue82%95%
Unsubstituted benzamide75%90%

The electron-donating methyl group enhances nucleophilicity, increasing reactivity toward alkylation .

Q & A

Q. What are the optimal synthetic routes for this compound, and what challenges exist in achieving high yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A common approach is cyclocondensation of thiosemicarbazides with carboxylic acid derivatives, followed by functionalization. For example:

Step 1: React 2-chlorophenylhydrazine with thiourea to form a thiosemicarbazide intermediate.

Step 2: Cyclize with methyl 4-methylbenzoyl chloride under acidic conditions to form the triazole ring.

Step 3: Introduce the sulfanylidene group via oxidation-reduction cycles using agents like H₂O₂ or NaBH₄.

Challenges:

  • Low yields (30–50%) due to steric hindrance from the 2-chlorophenyl group .
  • Purification difficulties caused by byproducts (e.g., disulfide derivatives) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The sulfanylidene group (C=S\text{C=S}) appears at ~160–170 ppm in 13C^{13}C-NMR .
  • X-ray Crystallography: Essential for resolving stereochemistry and hydrogen-bonding networks. For example, the triazole ring’s planarity and dihedral angles with the benzamide group can be confirmed (e.g., 89.5° in related structures) .
  • IR Spectroscopy: The C=S\text{C=S} stretch is observed at 650–750 cm⁻¹ .

Advanced Research Questions

Q. How does the sulfanylidene group influence reactivity and biological activity?

Methodological Answer: The C=S\text{C=S} group:

  • Enhances Electrophilicity: Facilitates nucleophilic attacks (e.g., by cysteine residues in enzymes), making the compound a potential enzyme inhibitor .
  • Mediates Redox Activity: Participates in disulfide bond formation under oxidative conditions, which may modulate its antimicrobial activity .
  • Structural Role: Stabilizes the triazole ring via intramolecular hydrogen bonds (e.g., N–H···S interactions), as seen in crystallographic studies .

Experimental Design Tip: Compare bioactivity of the sulfanylidene derivative with its C=O\text{C=O} or C=NH\text{C=NH} analogs to isolate the sulfur’s contribution .

Q. What computational methods predict electronic properties and binding modes?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity. For example, the LUMO of this compound localizes on the triazole ring, suggesting electrophilic attack sites .
  • Molecular Docking: Use software like AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes). Parameterize the sulfanylidene group’s partial charges using Merz-Singh-Kollman schemes .
  • MD Simulations: Run 100-ns trajectories to evaluate stability in aqueous or lipid bilayers, focusing on the benzamide group’s hydrophobicity .

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control for Solubility: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts. For insoluble batches, employ nanoformulation (e.g., PEGylated liposomes) .
  • Standardize Assays: Validate antimicrobial activity via broth microdilution (CLSI guidelines) rather than disk diffusion, which may understate potency due to poor diffusion .
  • Cross-Validate Targets: Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., dihydrofolate reductase) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Methodological Answer:

  • Prodrug Design: Esterify the benzamide’s methyl group to enhance bioavailability. Hydrolysis in vivo regenerates the active form .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., sulfanylidene oxidation). Block degradation via fluorination of the 2-chlorophenyl ring .
  • Toxicity Screening: Use zebrafish embryos (FET assay) to rapidly assess hepatotoxicity linked to the triazole moiety .

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